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molecular formula C8H21NSSi B8516826 N-Methyl-2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine CAS No. 92312-17-9

N-Methyl-2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine

Cat. No. B8516826
M. Wt: 191.41 g/mol
InChI Key: BDXIMDVKYIXLJM-UHFFFAOYSA-N
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Patent
US04560679

Procedure details

A solution of 400 mg (2.00 mmol) of N-formyl-2-[[2-(trimethylsilyl)ethyl]thio]ethyl amine in 5 ml of absolute diethyl ether is added under argon at 0° C. to a stirred slurry of 152 mg (4.00 mmol) of lithium aluminum hydride in 5 ml of the same solvent. After 1 hr at 20° C., the stirred reaction mixture is quenched by addition of 0.6 ml of water and 0.15 ml of 15% sodium hydroxide solution, the resulting precipitate is filtered off, washed with diethyl ether. The combined organic layers is evaporated in vacuo, and the residue is distilled to N-methyl-2-[[2-(trimethylsilyl)ethyl]thio]ethyl amine (350 mg, 93.5%).
Name
N-formyl-2-[[2-(trimethylsilyl)ethyl]thio]ethyl amine
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
152 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
same solvent
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH:3][CH2:4][CH2:5][S:6][CH2:7][CH2:8][Si:9]([CH3:12])([CH3:11])[CH3:10])=O.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C(OCC)C>[CH3:1][NH:3][CH2:4][CH2:5][S:6][CH2:7][CH2:8][Si:9]([CH3:10])([CH3:12])[CH3:11] |f:1.2.3.4.5.6|

Inputs

Step One
Name
N-formyl-2-[[2-(trimethylsilyl)ethyl]thio]ethyl amine
Quantity
400 mg
Type
reactant
Smiles
C(=O)NCCSCC[Si](C)(C)C
Name
Quantity
152 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC
Name
same solvent
Quantity
5 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the stirred reaction mixture
CUSTOM
Type
CUSTOM
Details
is quenched by addition of 0.6 ml of water and 0.15 ml of 15% sodium hydroxide solution
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is filtered off
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
The combined organic layers is evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled to N-methyl-2-[[2-(trimethylsilyl)ethyl]thio]ethyl amine (350 mg, 93.5%)

Outcomes

Product
Details
Reaction Time
1 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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